Ethyl chloro[(2-chlorophenyl)hydrazono]acetate
CAS No.: 28317-49-9
Cat. No.: VC21424714
Molecular Formula: C10H10Cl2N2O2
Molecular Weight: 261.1g/mol
* For research use only. Not for human or veterinary use.
![Ethyl chloro[(2-chlorophenyl)hydrazono]acetate - 28317-49-9](/images/no_structure.jpg)
Specification
CAS No. | 28317-49-9 |
---|---|
Molecular Formula | C10H10Cl2N2O2 |
Molecular Weight | 261.1g/mol |
IUPAC Name | ethyl (2Z)-2-chloro-2-[(2-chlorophenyl)hydrazinylidene]acetate |
Standard InChI | InChI=1S/C10H10Cl2N2O2/c1-2-16-10(15)9(12)14-13-8-6-4-3-5-7(8)11/h3-6,13H,2H2,1H3/b14-9- |
Standard InChI Key | LTPRVINQSYJPIR-ZROIWOOFSA-N |
Isomeric SMILES | CCOC(=O)/C(=N/NC1=CC=CC=C1Cl)/Cl |
SMILES | CCOC(=O)C(=NNC1=CC=CC=C1Cl)Cl |
Canonical SMILES | CCOC(=O)C(=NNC1=CC=CC=C1Cl)Cl |
Introduction
CHEMICAL IDENTITY AND STRUCTURE
Ethyl chloro[(2-chlorophenyl)hydrazono]acetate is an organochlorine compound featuring a hydrazono group connected to a 2-chlorophenyl ring and a chlorinated acetate ester. This compound exists in both E and Z isomeric forms with respect to the C=N double bond configuration, with the Z-isomer being more prevalent due to potential intramolecular hydrogen bonding effects .
Identification Parameters
The compound is uniquely identified through several standard chemical identifiers as detailed in Table 1 below:
Parameter | Value |
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CAS Registry Number | 28317-49-9 |
Molecular Formula | C₁₀H₁₀Cl₂N₂O₂ |
Molecular Weight | 261.1 g/mol |
IUPAC Name | Ethyl (2Z)-2-chloro-2-[(2-chlorophenyl)hydrazinylidene]acetate |
Common Synonyms | Ethyl 2-chloro-2-[2-(2-chlorophenyl)hydrazono]-acetate; chloro[(2-chlorophenyl)hydrazono]-acetic acid, ethyl ester |
Table 1: Key identification parameters of ethyl chloro[(2-chlorophenyl)hydrazono]acetate
Structural Features
The molecular structure consists of an ethyl ester group (CH₃CH₂O-) attached to a carbonyl (C=O), which is bonded to a carbon bearing a chlorine atom and a hydrazono group (=NNH-). The hydrazono group is connected to a 2-chlorophenyl ring . This arrangement creates a conjugated system that influences the compound's chemical behavior and reactivity patterns.
The structural representation can be described using various chemical notations:
PHYSICAL AND CHEMICAL PROPERTIES
Physical Properties
Ethyl chloro[(2-chlorophenyl)hydrazono]acetate is typically observed as a solid at room temperature with physical characteristics summarized in Table 2:
Property | Value |
---|---|
Physical State | Solid |
Color | Yellow to light brown |
Melting Point | 90°C (in ethanol solution) |
Boiling Point (predicted) | 332.8±44.0°C |
Density (predicted) | 1.33±0.1 g/cm³ |
Solubility | Soluble in ethanol, ethyl acetate, dichloromethane, and most organic solvents |
Table 2: Physical properties of ethyl chloro[(2-chlorophenyl)hydrazono]acetate
Chemical Reactivity
The compound demonstrates reactivity patterns consistent with its functional groups:
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The hydrazono group (-N=N-) serves as a nucleophilic center capable of participating in addition reactions
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The chloro substituent at the α-carbon position enables substitution reactions
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The ester functionality allows for hydrolysis, transesterification, and conversion to other carboxylic acid derivatives
This combination of functional groups makes ethyl chloro[(2-chlorophenyl)hydrazono]acetate a versatile building block in organic synthesis.
SYNTHESIS METHODS
Diazotization-Coupling Approach
Based on documented synthetic routes for similar compounds, a typical synthesis would involve:
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Diazotization of 2-chloroaniline with sodium nitrite under acidic conditions at low temperatures (-5°C to 0°C)
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Coupling of the resulting diazonium salt with ethyl chloroacetoacetate in the presence of a suitable base (typically sodium acetate)
A representative synthesis procedure adapted from similar compounds can be outlined as follows:
To a solution of 2-chloroaniline in concentrated hydrochloric acid and water (cooled to 0-10°C), sodium nitrite solution is added dropwise to form the diazonium salt. In a separate vessel, ethyl chloroacetoacetate is combined with dichloromethane and water. The diazonium salt solution is then added to this mixture at controlled temperature (below 10°C) in the presence of sodium acetate and potentially a phase transfer catalyst such as triethylbenzylammonium chloride. After reaction completion (1-2 hours), the organic phase is separated, washed with saturated sodium bicarbonate and brine solutions, dried over anhydrous sodium sulfate, and concentrated to yield the target compound .
Modern Synthetic Improvements
Recent advances in the synthesis of such compounds have employed phase transfer catalysis to improve reaction efficiency and product purity. The use of phase transfer catalysts such as triethylbenzylammonium chloride has been shown to:
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Reduce reaction times (from >12 hours to 1-2 hours)
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Improve yields (from 74-76% to >97%)
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Enhance product purity (>96% without additional purification steps)
APPLICATIONS
Organic Synthesis Applications
Ethyl chloro[(2-chlorophenyl)hydrazono]acetate serves as a valuable intermediate in organic synthesis due to its multiple functional groups that can participate in diverse chemical transformations. The compound is particularly useful in:
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Synthesis of heterocyclic compounds through cyclization reactions
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Preparation of modified hydrazono derivatives through substitution reactions
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Construction of more complex molecular frameworks through coupling reactions
SPECTROSCOPIC CHARACTERIZATION
Spectroscopic Analysis
Spectroscopic data is essential for structural confirmation and purity assessment of ethyl chloro[(2-chlorophenyl)hydrazono]acetate. Based on data from related compounds, the following spectroscopic characteristics would be expected:
Nuclear Magnetic Resonance (NMR) Spectroscopy
For similar hydrazono compounds, characteristic ¹H NMR signals include:
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A triplet at approximately δ 1.4 ppm (CH₃ of ethyl group)
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A quartet at approximately δ 4.4 ppm (CH₂ of ethyl group)
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A singlet at approximately δ 8.3 ppm (NH proton)
Mass Spectrometry
Mass spectrometric analysis would be expected to show:
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Molecular ion peak at m/z 261
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Characteristic isotope pattern due to the presence of two chlorine atoms
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Fragmentation patterns corresponding to the loss of the ethyl group, chlorine atoms, and other structural components
RESEARCH TRENDS AND FUTURE DIRECTIONS
Current Research Interests
Recent research involving hydrazono acetate derivatives has focused on several promising areas:
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Development of novel synthetic methodologies to improve efficiency and selectivity
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Investigation of biological activities, particularly antimicrobial and anticancer properties
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Exploration of applications in materials science, especially as components of functional materials
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Use as building blocks for more complex molecular architectures with specific properties
Future Research Opportunities
Based on current trends, several research directions appear promising for future investigation:
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Structure-activity relationship studies to optimize biological activities
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Development of greener synthesis methods with reduced environmental impact
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Exploration of catalytic applications
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Investigation of potential applications in photochemistry and materials science
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